molecular formula C5H4Br2N2 B12502189 2,4-Dibromo-6-methylpyrimidine

2,4-Dibromo-6-methylpyrimidine

Cat. No.: B12502189
M. Wt: 251.91 g/mol
InChI Key: LWUKSBFPJGXVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4Br2N2 It is a derivative of pyrimidine, characterized by the presence of two bromine atoms at the 2nd and 4th positions and a methyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-methylpyrimidine typically involves the bromination of 6-methylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-methylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or dioxane.

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) in ethanol or methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-methylpyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been studied as kinase inhibitors, which can modulate signaling pathways involved in cell proliferation and survival . The bromine atoms and the methyl group contribute to the compound’s ability to bind to active sites and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: Similar structure but with chlorine atoms instead of bromine.

    2,4-Diamino-6-methylpyrimidine: Contains amino groups instead of bromine atoms.

Uniqueness

2,4-Dibromo-6-methylpyrimidine is unique due to the presence of bromine atoms, which can participate in specific chemical reactions such as halogen bonding and facilitate the synthesis of diverse derivatives. Its reactivity and the ability to undergo various transformations make it a valuable compound in synthetic organic chemistry.

Biological Activity

2,4-Dibromo-6-methylpyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrimidine ring structure with two bromine atoms at the 2 and 4 positions and a methyl group at the 6 position. This configuration contributes to its reactivity and interaction with various biological targets.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against several bacterial strains, making it a potential candidate for drug development aimed at treating infections caused by resistant pathogens .

Mechanism of Action
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophiles, undergo redox reactions, and participate in hydrogen bonding. These interactions can disrupt essential cellular processes in microorganisms .

Synthesis Methods

Several synthesis methods for this compound have been reported:

  • Bromination of 6-Methylpyrimidine : This method involves the bromination of 6-methylpyrimidine using bromine or brominating agents under controlled conditions to achieve selective substitution at the 2 and 4 positions.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions to introduce bromine atoms into the pyrimidine structure can enhance yield and specificity .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrimidine derivatives, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of many conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Pharmacological Applications

Another study explored the use of this compound as an intermediate in synthesizing compounds targeting Trypanosoma brucei. The compound was identified as a selective inhibitor for an essential enzyme in the polyamine pathway of the parasite. The findings suggest that this compound could lead to new treatments for human African trypanosomiasis .

Comparative Analysis

The following table summarizes the comparison between this compound and related compounds:

Compound NameStructureUnique Features
This compound C₇H₆Br₂N₄Exhibits strong antimicrobial properties; potential pharmaceutical applications.
2-Bromo-6-methylpyridine C₆H₆BrNLess reactive due to single bromination; lower biological activity.
3-Bromo-6-methylpyridine C₆H₆BrNDifferent reactivity profile; primarily used in organic synthesis.

Properties

Molecular Formula

C5H4Br2N2

Molecular Weight

251.91 g/mol

IUPAC Name

2,4-dibromo-6-methylpyrimidine

InChI

InChI=1S/C5H4Br2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3

InChI Key

LWUKSBFPJGXVEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.